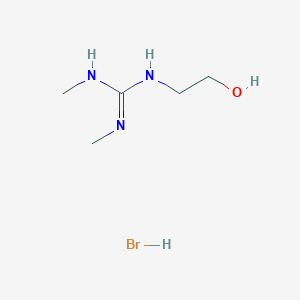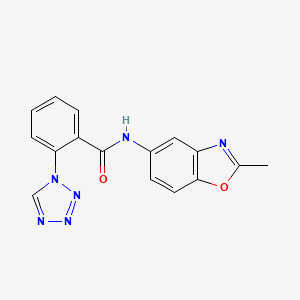![molecular formula C15H19N3O4 B7545419 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one, also known as PIPER, is a chemical compound that has been widely used in scientific research. PIPER is a piperazine derivative that has been synthesized for its potential as a therapeutic agent in various diseases.
Wissenschaftliche Forschungsanwendungen
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has also been studied for its potential as an antiviral and antibacterial agent.
Wirkmechanismus
The mechanism of action of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves the inhibition of specific enzymes that are involved in the progression of diseases. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to inhibit the activity of histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are involved in cancer progression. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to have various biochemical and physiological effects. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to induce apoptosis in cancer cells and inhibit cell migration and invasion. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has also been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to have anti-inflammatory effects and has been studied for its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has several advantages for lab experiments. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one is also stable and has a long shelf-life, making it easy to store and transport. However, 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has some limitations for lab experiments. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has shown potential as a therapeutic agent in various diseases, and further studies are needed to determine its efficacy in clinical trials. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one can also be modified to improve its solubility and reduce its toxicity, making it more useful in lab experiments. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one can also be conjugated to other molecules to target specific cells or tissues, making it more effective in treating diseases. Further studies are needed to determine the full potential of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one as a therapeutic agent.
Conclusion:
In conclusion, 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various diseases. The synthesis of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves the reaction of 2-pyridone with oxalyl chloride and piperazine. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to inhibit the activity of specific enzymes that are involved in the progression of diseases. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has various biochemical and physiological effects and has been studied for its potential as an anti-inflammatory agent. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one, including clinical trials and modifications to improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves the reaction of 2-pyridone with oxalyl chloride to form 2-chloropyridine-3-carbonyl chloride. This intermediate is then reacted with piperazine to form 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one. The synthesis of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been optimized to improve yield and purity.
Eigenschaften
IUPAC Name |
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-13-11(3-1-5-16-13)14(20)17-6-8-18(9-7-17)15(21)12-4-2-10-22-12/h1,3,5,12H,2,4,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODZIRFTKJRDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)
![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)
![(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)


![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7545436.png)
![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B7545444.png)